1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride
Overview
Description
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride is a quaternary ammonium compound with the molecular formula C14H32ClNO and a molecular weight of 265.87 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
The synthesis of 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride typically involves the quaternization of N,N-dibutyl-N-(2-hydroxyethyl)amine with butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and hydrochloric acid
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membranes and as a surfactant in various biological assays.
Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents
Mechanism of Action
The mechanism of action of 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, altering their activity and function .
Comparison with Similar Compounds
1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride can be compared with other quaternary ammonium compounds, such as:
1-Butanaminium, N,N-dibutyl-N-methyl-, hydrochloride: Similar in structure but with a methyl group instead of a hydroxyethyl group.
1-Butanamine: A simpler amine with a single butyl group.
The uniqueness of this compound lies in its hydroxyethyl group, which imparts specific properties such as increased hydrophilicity and potential for hydrogen bonding .
Properties
IUPAC Name |
tributyl(2-hydroxyethyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32NO.ClH/c1-4-7-10-15(13-14-16,11-8-5-2)12-9-6-3;/h16H,4-14H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQZPJGZEDPYSP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCO.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10762809 | |
Record name | N,N-Dibutyl-N-(2-hydroxyethyl)butan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10762809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108681-26-1 | |
Record name | N,N-Dibutyl-N-(2-hydroxyethyl)butan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10762809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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